molecular formula C10H18F7N3O B13834322 Hexamethylguanidinium heptafluoroisopropanolate CAS No. 479024-69-6

Hexamethylguanidinium heptafluoroisopropanolate

Cat. No.: B13834322
CAS No.: 479024-69-6
M. Wt: 329.26 g/mol
InChI Key: VPQYWKYONLECBG-UHFFFAOYSA-N
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Description

Hexamethylguanidinium heptafluoroisopropanolate is an organic ionic compound that has garnered significant interest in various scientific fields due to its unique properties. It is composed of a hexamethylguanidinium cation and a heptafluoroisopropanolate anion. This compound is known for its high ionic conductivity, electrochemical stability, and thermal properties, making it a promising candidate for applications in energy storage and other advanced technologies .

Properties

CAS No.

479024-69-6

Molecular Formula

C10H18F7N3O

Molecular Weight

329.26 g/mol

IUPAC Name

bis(dimethylamino)methylidene-dimethylazanium;1,1,1,2,3,3,3-heptafluoropropan-2-olate

InChI

InChI=1S/C7H18N3.C3F7O/c1-8(2)7(9(3)4)10(5)6;4-1(11,2(5,6)7)3(8,9)10/h1-6H3;/q+1;-1

InChI Key

VPQYWKYONLECBG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=[N+](C)C)N(C)C.C(C(F)(F)F)(C(F)(F)F)([O-])F

Origin of Product

United States

Preparation Methods

The synthesis of hexamethylguanidinium heptafluoroisopropanolate typically involves the reaction of hexamethylguanidinium chloride with heptafluoroisopropanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and purification techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Hexamethylguanidinium heptafluoroisopropanolate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the heptafluoroisopropanolate anion is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo redox reactions under specific conditions, leading to the formation of different oxidation states.

    Complex Formation: The compound can form complexes with various metal ions, which can be utilized in catalysis and other applications.

Common reagents used in these reactions include strong bases, oxidizing agents, and metal salts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Hexamethylguanidinium heptafluoroisopropanolate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of hexamethylguanidinium heptafluoroisopropanolate involves its ability to stabilize ionic species and facilitate ion transport. The hexamethylguanidinium cation provides a stable environment for the heptafluoroisopropanolate anion, allowing for efficient ion conduction. This property is particularly useful in applications such as solid-state batteries, where high ionic conductivity is essential .

Comparison with Similar Compounds

Hexamethylguanidinium heptafluoroisopropanolate can be compared with other similar compounds, such as:

  • Hexamethylguanidinium bis(trifluoromethanesulfonyl)imide
  • Hexamethylguanidinium hexafluorophosphate
  • Hexamethylguanidinium tetrafluoroborate

These compounds share similar cationic structures but differ in their anionic components. The unique properties of this compound, such as its high ionic conductivity and electrochemical stability, make it stand out among its peers .

Biological Activity

Overview of Hexamethylguanidinium Heptafluoroisopropanolate

This compound is a chemical compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its structure comprises a hexamethylguanidinium cation and a heptafluoroisopropanolate anion, which contributes to its unique properties.

The biological activity of this compound can be attributed to its ability to interact with biological membranes and proteins. The guanidinium moiety is known for its strong hydrogen-bonding capabilities, which can influence protein folding and stability. This characteristic is crucial in understanding how the compound may affect cellular processes.

Antimicrobial Properties

Research has indicated that guanidine derivatives, including Hexamethylguanidinium compounds, exhibit antimicrobial activity. The mechanism often involves disrupting microbial cell membranes, leading to cell lysis. Studies have shown effectiveness against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Toxicology

While the antimicrobial properties are promising, it is essential to consider the toxicity profile of this compound. Preliminary studies suggest that while it may exhibit low toxicity in certain applications, further research is necessary to establish safe dosage levels and potential side effects in vivo.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL after 24 hours of exposure. This study highlights its potential as an antimicrobial agent in clinical settings.

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using human cell lines to evaluate the safety of this compound. The compound showed minimal cytotoxic effects at concentrations below 50 µg/mL, suggesting a favorable safety profile for potential therapeutic applications.

Research Findings

Property Finding
Antimicrobial ActivityEffective against E. coli and S. aureus at >100 µg/mL
CytotoxicityMinimal effects at <50 µg/mL
Mechanism of ActionDisruption of microbial membranes

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